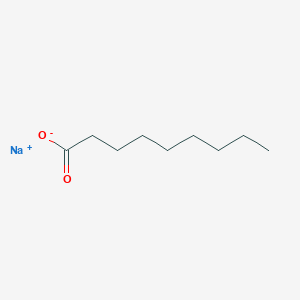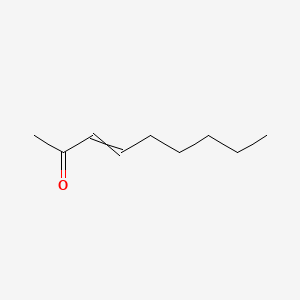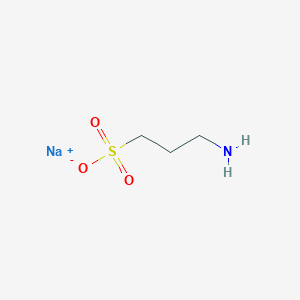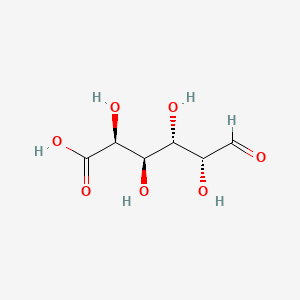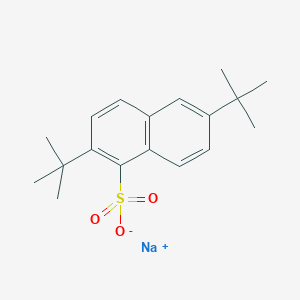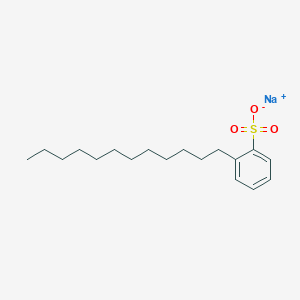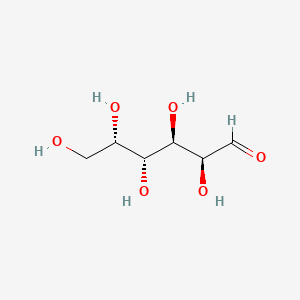
L-Galactose
Vue d'ensemble
Description
L-Galactose is a type of sugar that is less common than its isomer D-Galactose . It is a glycol ether that has been shown to have antibacterial efficacy against Gram-positive bacteria . It acts by inhibiting the synthesis of p-hydroxybenzoic acid, which is required for the synthesis of bacterial cell walls and their components .
Synthesis Analysis
L-Galactose can be synthesized from D-Galactose in an efficient manner . It is also a key intermediate in the molecular pathway of converting D-glucose to oxalic acid in Pistia stratiotes . Galacto-oligosaccharides (GOS) are prebiotic compounds produced by the enzymatic transgalactosylation of lactose with β-galactosidase .
Molecular Structure Analysis
The molecular formula of L-Galactose is C6H12O6 . It is a monosaccharide with four stereocenters .
Chemical Reactions Analysis
L-Galactose is involved in the synthesis of ascorbic acid (vitamin C) in plants through the L-galactose pathway . It is also involved in the formation of lactulose, a synthetic disaccharide indicated for the treatment of constipation and/or hepatic encephalopathy .
Physical And Chemical Properties Analysis
L-Galactose is a white powder that is soluble in water . It has a density of 1.6±0.1 g/cm^3, a boiling point of 527.1±50.0 °C at 760 mmHg, and a molar refractivity of 37.5±0.3 cm^3 .
Applications De Recherche Scientifique
Metabolic Pathways and Enzyme Functions
L-Galactose plays a crucial role in various metabolic pathways. One significant pathway is the Leloir pathway for galactose metabolism, where enzymes like galactose mutarotase, galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose 4-epimerase are involved in converting D-galactose to glucose 1-phosphate, a more metabolically useful form (Holden, Rayment, & Thoden, 2003). Similarly, in yeast, the Leloir pathway enzymes play a vital role in converting galactose to glucose-6-phosphate, an essential step for glycolysis (Sellick, Campbell, & Reece, 2008).
Microbial Fermentation and Enzyme-Catalyzed Conversion
D-Galactose is a prominent carbohydrate monomer in nature, found in macroalgae, plants, and dairy wastes. Its utilization in microbial fermentation and enzyme-catalyzed conversion is a key area of research. This includes its role in biofuel production from macroalgae and the development of low-calorie sweeteners like D-tagatose (Chen et al., 2021).
Biosensors and Monitoring Galactose Content
The development of biosensors for monitoring galactose content is an important application in carbohydrate metabolism studies. A sensor for determining galactose in fermentation broths has been created, offering a basis for an online monitoring system (Szabó, Adányi, & Váradi, 1996).
Imaging and Glycan Studies
Galactose, including its analogs, is used in imaging glycans during biological development, such as in zebrafish. Modified galactose derivatives, like 6-alkynyl UDP-Gal, enable visualization of glycan biosynthesis in vivo (Daughtry, Cao, Ye, & Baskin, 2019).
Biofilm Formation and Bacterial Metabolism
Galactose metabolism has been identified as crucial in biofilm formation by bacteria like Bacillus subtilis. The galactose metabolism genes significantly influence the synthesis of the extracellular matrix in biofilms (Chai et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
There are many studies looking into a variety of possible uses for galactose, including the use of the monosaccharide sugar for accelerating senescence in mice, rats, and Drosophila . There are also ongoing studies on the role of GDP-l-galactose phosphorylase in the control of ascorbate biosynthesis in photosynthetic organisms .
Propriétés
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-DPYQTVNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15572-79-9 | |
| Record name | L-Galactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15572-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galactose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015572799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-galactose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALACTOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S93UII1DW8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



